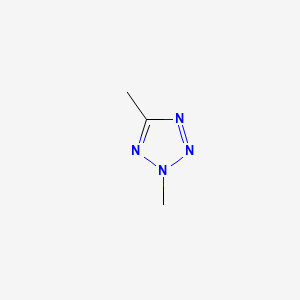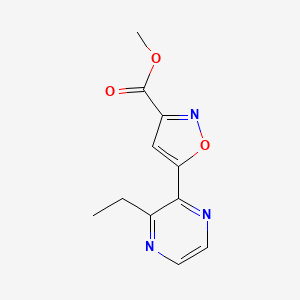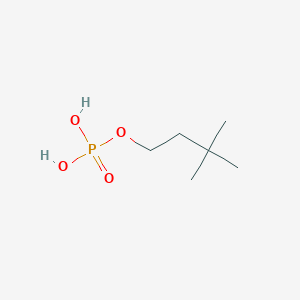
3,3-Dimethylbutyl Dihydrogen Phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethylbutyl Dihydrogen Phosphate is an organic phosphate compound characterized by the presence of a 3,3-dimethylbutyl group attached to a dihydrogen phosphate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylbutyl Dihydrogen Phosphate typically involves the reaction of 3,3-dimethylbutanol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
3,3-Dimethylbutanol+Phosphoric Acid→3,3-Dimethylbutyl Dihydrogen Phosphate+Water
The reaction is usually conducted at elevated temperatures to facilitate the esterification process. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethylbutyl Dihydrogen Phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and other oxidation products.
Reduction: Reduction reactions can convert the phosphate group to phosphite or other reduced forms.
Substitution: The dihydrogen phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphates, while reduction may produce phosphites.
Aplicaciones Científicas De Investigación
3,3-Dimethylbutyl Dihydrogen Phosphate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphate compounds.
Biology: Investigated for its potential role in biochemical pathways and as a phosphate donor in enzymatic reactions.
Medicine: Explored for its potential therapeutic applications, including as a component in drug formulations.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethylbutyl Dihydrogen Phosphate involves its interaction with molecular targets and pathways. The compound can act as a phosphate donor, participating in phosphorylation reactions that are crucial for various biochemical processes. The specific molecular targets and pathways depend on the context of its application, such as enzymatic reactions in biological systems or catalytic processes in industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-Dimethylbutyl Phosphate
- 3,3-Dimethylbutyl Phosphite
- 3,3-Dimethylbutyl Pyrophosphate
Uniqueness
3,3-Dimethylbutyl Dihydrogen Phosphate is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and solubility characteristics, making it suitable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C6H15O4P |
|---|---|
Peso molecular |
182.15 g/mol |
Nombre IUPAC |
3,3-dimethylbutyl dihydrogen phosphate |
InChI |
InChI=1S/C6H15O4P/c1-6(2,3)4-5-10-11(7,8)9/h4-5H2,1-3H3,(H2,7,8,9) |
Clave InChI |
OGEDDHTVRJGQJU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CCOP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


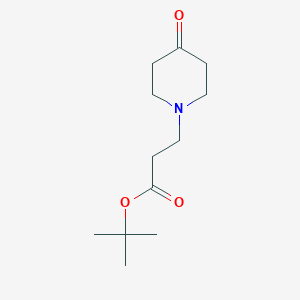
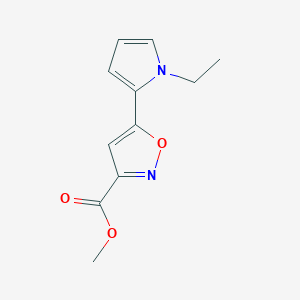

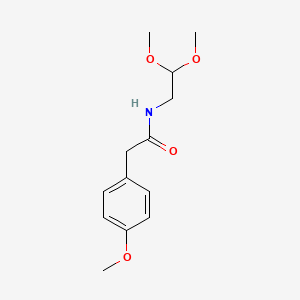
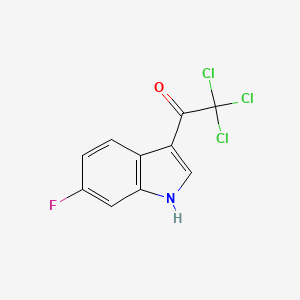
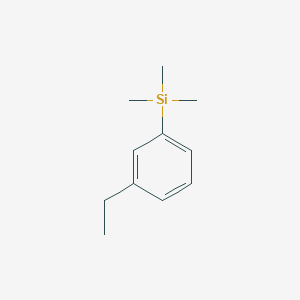
![(4R,5S,6R)-4,5,6-Tris(benzyloxy)-3-[(benzyloxy)methyl]-2-cyclohexenone](/img/structure/B13696902.png)
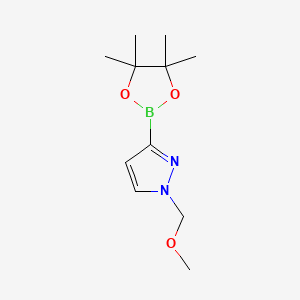

![2-[1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]-4-piperidyl]acetaldehyde](/img/structure/B13696918.png)

